molecular formula C14H12N2OS B2800721 N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide CAS No. 1252164-67-2

N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide

Cat. No.: B2800721
CAS No.: 1252164-67-2
M. Wt: 256.32
InChI Key: FPXYQPIOVXNSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The structure of this compound includes a thiophene ring, which is a five-membered ring containing sulfur, and a cyanoacetamide group, which is known for its reactivity and ability to form various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide can be achieved through several methodsThis reaction typically occurs under mild conditions and can be carried out without the use of solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as quinolines and pyridines, which are of significant interest in medicinal chemistry .

Scientific Research Applications

N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyanoacetamide
  • N-(cyanomethyl)thiophene-2-carboxamide
  • N-benzyl-N-(cyanomethyl)benzamide

Uniqueness

N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide is unique due to the presence of both the benzyl and thiophene groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for the formation of a wide range of heterocyclic compounds with potential biological activities .

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-8-9-16(11-12-5-2-1-3-6-12)14(17)13-7-4-10-18-13/h1-7,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXYQPIOVXNSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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